
Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate typically involves the esterification of 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the production rate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-oxo-2-(4-methoxyphenyl)-2-phenylacetate.
Reduction: 2-hydroxy-2-(4-methoxyphenyl)-2-phenylethanol.
Substitution: 4-bromo-2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate.
Scientific Research Applications
Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic rings may also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenylacetate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C17H18O4/c1-3-21-16(18)17(19,13-7-5-4-6-8-13)14-9-11-15(20-2)12-10-14/h4-12,19H,3H2,1-2H3 |
InChI Key |
PLJPIADJQHVXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




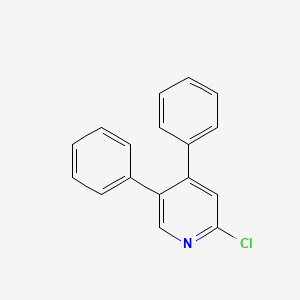
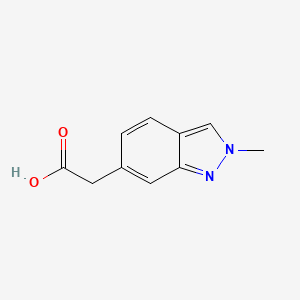
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
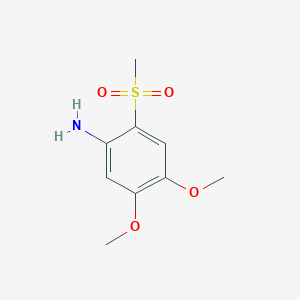
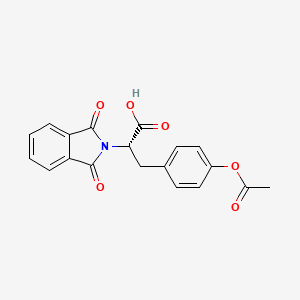
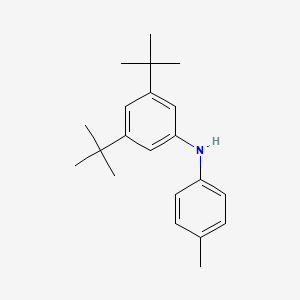


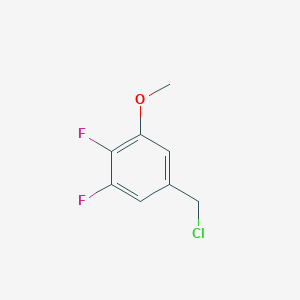
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
